molecular formula C12H14ClN3O2 B2915332 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1181393-89-4

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2915332
CAS No.: 1181393-89-4
M. Wt: 267.71
InChI Key: LQMDNXGCAQSVGA-UHFFFAOYSA-N
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Description

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, known for its close structural resemblance to purine bases, which allows it to mimic endogenous molecules and interact with a variety of biological targets . This makes derivatives of this core particularly valuable for developing inhibitors of enzymes like tyrosine kinases and phosphoinositide 3-kinases (PI3Ks), which are implicated in numerous disease pathways . This compound is specifically engineered with multiple functional handles to facilitate robust structure-activity relationship (SAR) studies. The carboxylic acid moiety at the 5-position offers a versatile site for derivatization, primarily through the formation of amide bonds or other conjugations, enabling researchers to fine-tune physicochemical properties and target affinity . The chloro substituent at the 6-position serves as an excellent leaving group for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems . The tert-butyl group at the N1 position is a common strategy in lead optimization, often employed to enhance metabolic stability, modulate solubility, and improve overall drug-like properties. Together, these features make this compound a highly valuable and flexible intermediate for constructing a library of novel bioactive molecules aimed at challenging therapeutic targets.

Properties

IUPAC Name

1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-6-7-5-8(11(17)18)9(13)14-10(7)16(15-6)12(2,3)4/h5H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDNXGCAQSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=C(C=C12)C(=O)O)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-keto esters under acidic conditions. Subsequent steps may include chlorination and methylation reactions to introduce the chlorine and methyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed on the pyridine ring, leading to the formation of different pyridine derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Alkoxy or amino-substituted pyridines.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the derivative and its intended application. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 1 Modifications
  • 1-Ethyl derivatives (e.g., tracazolate hydrochloride): Exhibit neuroactive properties, acting as anxiolytics via GABA receptor modulation.
  • 1-Phenyl derivatives (e.g., compound 6a in ): Show antiviral activity against VSV and Mayaro virus. Aromatic substituents here may enhance π-π stacking with hydrophobic pockets .
Position 6 Modifications
  • 6-Cyclopropyl substituents (e.g., ): Improve metabolic stability and bioavailability. The chloro group in the target compound may offer similar advantages while increasing electrophilicity .
Position 5 Modifications
  • 5-Carboxylic acid esters (e.g., compound 7 in ): Selective A1 adenosine receptor (A1AR) inhibitors (IC₅₀ ~10 nM). Ester-to-acid conversion, as in the target compound, may enhance water solubility but reduce cell permeability .
  • 5-Carboxamides (e.g., NAMPT inhibitors in ): Potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), with IC₅₀ values <10 nM. The carboxylic acid in the target compound could serve as a precursor for such amide derivatives .

Pharmacological Profiles of Key Analogs

Compound Name Key Substituents Biological Activity Potency (IC₅₀/Ki) Reference
4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester 1-(2-chloro-2-phenylethyl), 4-amino A1 adenosine receptor antagonist Ki = 50 nM
1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate (tracazolate) 1-ethyl, 6-methyl GABA receptor modulation (anxiolytic) Not reported
4-Cyclohexyl-6-cyclopropyl-1-ethyl-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester 1-ethyl, 4-cyclohexyl, 6-cyclopropyl NAMPT inhibition (preclinical) IC₅₀ <10 nM
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1,3-dimethyl, 4-chloro Antiviral (VSV, Mayaro virus) Not reported

Physicochemical Properties

Property Target Compound 1-Ethyl-6-methyl Analog 5-Carboxylic Acid Ester
Molecular Weight 283.72 g/mol 340.85 g/mol ~250–300 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 ~2.0–3.5
Solubility High (carboxylic acid) Moderate (ester) Low (ester)
Metabolic Stability High (tert-butyl group) Moderate Variable

Key Research Findings

Enzyme Inhibition : Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives are potent NAMPT inhibitors, critical in cancer metabolism. The tert-butyl group in the target compound may reduce CYP2C9 interactions, a common issue with urea-containing analogs .

Receptor Antagonism: A1AR antagonists with 4-amino and 5-ester groups (e.g., ) show nanomolar affinity. The target compound’s carboxylic acid could enable salt bridge formation with Arg residues in A1AR .

Antiviral Activity : Chloro and methyl substituents (e.g., ) correlate with antiviral efficacy. The 6-chloro group in the target compound may enhance binding to viral polymerases .

Biological Activity

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor, anti-inflammatory agent, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 251.71 g/mol
  • Structural Features : It contains a tert-butyl group, a chlorine atom, and a carboxylic acid functional group, contributing to its complex structure and potential reactivity.

This compound has been primarily studied for its inhibitory effects on various kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes. Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory properties : By modulating inflammatory pathways, it may reduce inflammation-related damage.
  • Anti-tumor effects : Inhibiting specific kinases could impede tumor growth and proliferation.

Kinase Inhibition

Research indicates that this compound may act as a selective inhibitor of certain kinases. The following table summarizes findings from various studies:

Kinase IC50 Value (µM) Effect Reference
CDK20.36Inhibition of cell cycle
CDK91.8Inhibition of transcription
Other kinases (various)Not specifiedPotential anti-cancer activity

These values suggest that the compound possesses significant inhibitory activity against key kinases involved in cancer progression.

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity was assessed using cell lines exposed to inflammatory stimuli, showing a reduction in cytokine production.

Case Studies

A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several pyrazolo derivatives, including this compound. The study demonstrated:

  • Enhanced selectivity towards CDK2 over CDK9.
  • Significant antiproliferative effects against human cancer cell lines (HeLa, HCT116).

Future Directions

The unique structural features of this compound warrant further investigation into its biological activities. Future research could explore:

  • Mechanistic studies : Detailed investigations into how this compound interacts with specific kinase targets.
  • In vivo studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.
  • Structural modifications : Developing analogs to enhance potency and selectivity for targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as palladium-catalyzed cross-coupling reactions or cyclization strategies. For example, Suzuki-Miyaura coupling using aryl boronic acids (e.g., phenylboronic acid) in degassed DMF/water mixtures with K₃PO₄ and Pd(PPh₃)₄ as catalysts can introduce aryl groups at specific positions . Reaction temperature (40–100°C), solvent choice (e.g., ionic liquids like [bmim][BF₄]), and catalyst loading significantly impact yield and purity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions and stereochemistry. X-ray crystallography (as in ) provides definitive confirmation of the crystal structure .
  • Purity Analysis : HPLC with UV detection or GC-MS for residual solvent analysis (e.g., testing for 1,4-dioxane or acetonitrile residues per pharmacopeial guidelines) .
  • Functional Groups : IR spectroscopy identifies carboxylic acid (-COOH) and pyrazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., tert-butyl pyrazolo-pyridine derivatives in or 13).
  • Advanced Techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for a related pyrazolo-pyridine carbonitrile .

Q. What strategies are employed to elucidate the mechanism of action in pharmacological studies involving this compound?

  • Methodological Answer :

  • In Vitro Assays : Evaluate anti-proliferative effects using cell viability assays (e.g., MTT) on cancer cell lines. For example, describes autophagy induction via LC3-II quantification and mTOR/p70S6K pathway inhibition .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., tert-butyl, chloro, methyl groups) to assess their impact on bioactivity. Computational docking studies predict binding interactions with target proteins .

Q. How do steric and electronic effects of substituents influence the reactivity in cross-coupling reactions during derivative synthesis?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., tert-butyl) at the 1-position hinder coupling reactions at adjacent sites, necessitating optimized catalysts (e.g., XPhos-supported Pd) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl at position 6) activate the pyridine ring for nucleophilic substitution. Conversely, electron-donating groups (e.g., -CH₃) may require harsher conditions for functionalization .
  • Experimental Design : Use Hammett plots or DFT calculations to predict substituent effects on reaction rates .

Data Contradiction & Optimization

Q. How can conflicting yields from different synthetic methods be systematically analyzed?

  • Methodological Answer :

  • Controlled Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, compare Pd(OAc)₂ vs. PdCl₂ in Suzuki couplings .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .
  • Byproduct Identification : Use LC-MS to detect side products, which may explain yield discrepancies .

Q. What purification methods are optimal for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities, as demonstrated for pyrazolo-pyridine carboxamides .
  • Chromatography : Reverse-phase HPLC with C18 columns achieves >95% purity. For scale-up, flash chromatography with ethyl acetate/hexane gradients is effective .
  • Crystallization Additives : Co-crystallize with co-solvents (e.g., DMSO) to improve crystal quality for structural analysis .

Advanced Mechanistic Studies

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict binding affinities. For example, model interactions with mTOR kinase .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to guide synthetic priorities .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

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